molecular formula C17H17NO5 B6141799 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid CAS No. 5618-98-4

2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B6141799
CAS RN: 5618-98-4
M. Wt: 315.32 g/mol
InChI Key: MCRMUCXATQAAMN-UHFFFAOYSA-N
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Description

“2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid” is a compound with the molecular formula C17H17NO5 . It is also known by other names such as N-[(benzyloxy)carbonyl]-4-hydroxyphenylalanine .


Molecular Structure Analysis

The molecular structure of this compound includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case includes a benzyloxy carbonyl group and a 4-hydroxyphenyl group .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It has a molecular weight of 315.33 . It should be stored at room temperature .

Scientific Research Applications

Application in Material Science

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, a component related to 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. It is used to bring phenolic functionalities to molecules via solvent-free Fischer esterification, further reacted with bio-based amines to form bio-based benzoxazine end-capped molecules. These molecules, due to their thermal and thermo-mechanical properties, are suitable for a wide range of applications in materials science, offering a sustainable alternative to phenol (Trejo-Machin et al., 2017).

Synthesis of L-DOPS

(2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid(L-DOPS) was efficiently synthesized with carbon-14 labeling at the 3-position of the propionic acid moiety for use in mammalian metabolic studies. This synthesis process involved condensation with optically active 5-oxazolidinone, followed by catalytic hydrogenation (Kurosawa & Nishioka, 1996).

Application in Polymer Science

Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification resulted in polymers with increased thermal stability and promising biological activities, highlighting their potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Fluorinated l-tyrosine and meta-l-tyrosines

A method for the asymmetric synthesis of various fluorinated analogs of l-tyrosine, including compounds structurally related to this compound, was developed. This synthesis is crucial for research in asymmetric synthesis and the development of novel amino acid derivatives (Monclus et al., 1995).

Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activity

Conjugates of amino acids with N-Aroyl-N, N'-Dicyclohexyl Urea were synthesized, including derivatives of 2-amino-3-(4-hydroxyphenyl) propanoic acid. These compounds showed good antioxidant properties and significant anti-inflammatory activity, opening avenues for potential therapeutic applications (Sahoo et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid are currently unknown. This compound is a derivative of phenylalanine, which is an essential amino acid and a precursor for several important molecules in the body, including tyrosine, dopamine, norepinephrine, and epinephrine . Therefore, it’s possible that this compound could interact with the same biological targets as phenylalanine.

Mode of Action

For instance, the benzyloxy carbonyl group could potentially be cleaved, releasing a benzyl alcohol molecule and a carbonyl group . The remaining molecule, an amino acid derivative, could then interact with its targets, leading to various physiological effects.

Biochemical Pathways

Given its structural similarity to phenylalanine, it might be involved in the same or similar biochemical pathways, such as the synthesis of proteins and other bioactive molecules .

Pharmacokinetics

For instance, it might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to phenylalanine, it might have similar effects, such as participating in protein synthesis and influencing neurotransmitter levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other molecules could influence its metabolism and excretion.

Biochemical Analysis

Biochemical Properties

2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids, such as tyrosine hydroxylase and phenylalanine hydroxylase. These interactions are crucial for the conversion of tyrosine to other biologically active compounds .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of tyrosine kinases, which are essential for signal transduction pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of tyrosine hydroxylase, thereby affecting the synthesis of catecholamines. Additionally, it can influence gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal laboratory conditions but may degrade over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, such as enzyme inhibition and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which are crucial for the conversion of tyrosine to other metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and transcription factors to exert its effects .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971564
Record name N-[(Benzyloxy)(hydroxy)methylidene]tyrosine
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Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5618-98-4, 1164-16-5
Record name N-[(Phenylmethoxy)carbonyl]tyrosine
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Record name N-((Benzyloxy)carbonyl)-L-tyrosine
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Record name N-Benzyloxycarbonyl-DL-tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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